molecular formula C15H18F3N5 B12236394 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B12236394
M. Wt: 325.33 g/mol
InChI Key: IHPXDUIVQCVFRC-UHFFFAOYSA-N
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Description

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a triazole ring, a piperazine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Attachment of the Triazole to Piperazine: The triazole derivative is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the desired compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the triazole and piperazine rings.

    Reduction: Reduced forms of the triazole and piperazine rings.

    Substitution: Substituted derivatives at the piperazine ring.

Scientific Research Applications

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with active sites of enzymes, while the piperazine ring can modulate receptor activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenylpiperazine
  • 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-[3-(chloromethyl)phenyl]piperazine

Uniqueness

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs.

Properties

Molecular Formula

C15H18F3N5

Molecular Weight

325.33 g/mol

IUPAC Name

1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C15H18F3N5/c1-21-11-19-20-14(21)10-22-5-7-23(8-6-22)13-4-2-3-12(9-13)15(16,17)18/h2-4,9,11H,5-8,10H2,1H3

InChI Key

IHPXDUIVQCVFRC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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